molecular formula C39H32N2O9 B387047 BUTYL 3-(5-{2-[3-(BUTOXYCARBONYL)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE

BUTYL 3-(5-{2-[3-(BUTOXYCARBONYL)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE

Cat. No.: B387047
M. Wt: 672.7g/mol
InChI Key: ROYLZDXHOGVLCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibutyl 3,3’-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoate is a complex organic compound with the molecular formula C39H32N2O9 and a molecular weight of 672.7 g/mol. This compound is primarily used in research and has various applications in chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl 3,3’-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoate typically involves the reaction of phthalic anhydride derivatives with appropriate alcohols under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general approach would involve scaling up the laboratory synthesis methods, ensuring purity and yield are maintained.

Chemical Reactions Analysis

Types of Reactions

Dibutyl 3,3’-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Dibutyl 3,3’-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoate has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Employed in studies involving enzyme interactions and protein binding.

    Medicine: Investigated for potential therapeutic properties and drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for dibutyl 3,3’-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dibutyl phthalate: A simpler ester of phthalic acid, commonly used as a plasticizer.

    Dibutyl terephthalate: Another ester of phthalic acid, used in similar applications as dibutyl phthalate.

    Dibutyl isophthalate: An isomeric form with different structural properties.

Uniqueness

Dibutyl 3,3’-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoate is unique due to its complex structure, which imparts specific chemical and biological properties not found in simpler esters. This uniqueness makes it valuable for specialized research applications.

Properties

Molecular Formula

C39H32N2O9

Molecular Weight

672.7g/mol

IUPAC Name

butyl 3-[5-[2-(3-butoxycarbonylphenyl)-1,3-dioxoisoindole-5-carbonyl]-1,3-dioxoisoindol-2-yl]benzoate

InChI

InChI=1S/C39H32N2O9/c1-3-5-17-49-38(47)25-9-7-11-27(19-25)40-34(43)29-15-13-23(21-31(29)36(40)45)33(42)24-14-16-30-32(22-24)37(46)41(35(30)44)28-12-8-10-26(20-28)39(48)50-18-6-4-2/h7-16,19-22H,3-6,17-18H2,1-2H3

InChI Key

ROYLZDXHOGVLCX-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC(=C6)C(=O)OCCCC

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC(=C6)C(=O)OCCCC

Origin of Product

United States

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